2-(2,6-Dimethylmorpholino)-2-methylpropanal
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Overview
Description
2-(2,6-Dimethylmorpholino)-2-methylpropanal is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and an aldehyde group at the 2 position of the propanal chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholino)-2-methylpropanal typically involves the reaction of 2,6-dimethylmorpholine with an appropriate aldehyde precursor. One common method is the condensation reaction between 2,6-dimethylmorpholine and 2-methylpropanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically produced in large quantities for use in various applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholino)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: 2-(2,6-Dimethylmorpholino)-2-methylpropanoic acid.
Reduction: 2-(2,6-Dimethylmorpholino)-2-methylpropanol.
Substitution: Various substituted morpholine derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,6-Dimethylmorpholino)-2-methylpropanal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholino)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The morpholine ring can also interact with various receptors and enzymes, modulating their function. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features but lacking the aldehyde group.
2,2-Dimethylmorpholine: Another morpholine derivative with different substitution patterns on the morpholine ring.
Uniqueness
2-(2,6-Dimethylmorpholino)-2-methylpropanal is unique due to the presence of both the morpholine ring and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-5-11(6-9(2)13-8)10(3,4)7-12/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDOSIHLBOUADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)(C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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